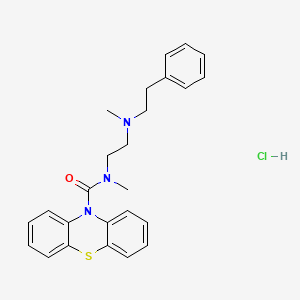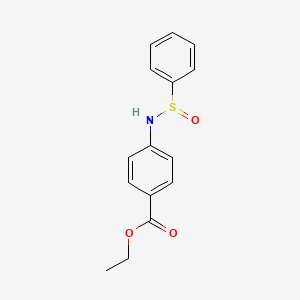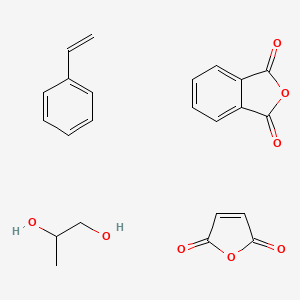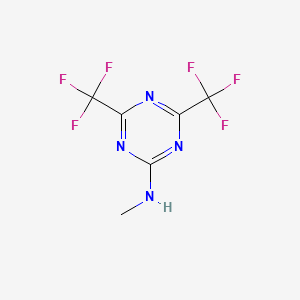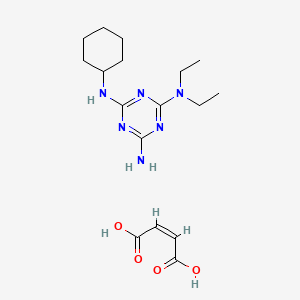
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a triazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. This is followed by the synthesis of the triazine derivative through a series of nucleophilic substitution reactions involving cyclohexylamine and diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its effects on different biological targets and its potential use in treating various diseases.
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in various industrial applications, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives and (Z)-but-2-enedioic acid derivatives. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine lies in its combined structure, which allows it to exhibit properties of both (Z)-but-2-enedioic acid and triazine derivatives
Propriétés
Numéro CAS |
26733-50-6 |
|---|---|
Formule moléculaire |
C17H28N6O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H24N6.C4H4O4/c1-3-19(4-2)13-17-11(14)16-12(18-13)15-10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3,(H3,14,15,16,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
FWOPYBGCSPLTQC-BTJKTKAUSA-N |
SMILES isomérique |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

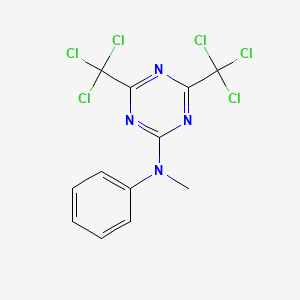
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
